![molecular formula C21H21NO3 B5664631 N-[2-(4-methoxyphenyl)ethyl]-2-(1-naphthyloxy)acetamide](/img/structure/B5664631.png)
N-[2-(4-methoxyphenyl)ethyl]-2-(1-naphthyloxy)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of related naphthyl-ethyl-acetamide derivatives involves various chemical reactions, including the catalytic hydrogenation of ethyl 2-nitrophenyl oxalate derivatives to produce compounds with a 2,3-dioxo-1,4-benzoxazine skeleton, showcasing the versatility of naphthyl-ethyl-acetamide compounds in synthesis processes (Hartenstein & Sicker, 1993).
Molecular Structure Analysis
The molecular structure of N-[2-(4-methoxyphenyl)ethyl]-2-(1-naphthyloxy)acetamide and related compounds has been studied through crystallography and molecular docking. For example, studies have elucidated the crystal structures of related compounds, highlighting the importance of the naphthalene ring's planarity and the orientation of substituents for the compound's overall conformation and stability (Tinant, Declercq, Poupaert, Yous, & Lesieur, 1994).
Chemical Reactions and Properties
Naphthyl-ethyl-acetamide derivatives engage in various chemical reactions, demonstrating a broad spectrum of reactivity. For instance, the reaction of N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide with aromatic amines results in the formation of angular heterocyclic compounds, indicating the compound's potential as a precursor for synthesizing complex molecules (Agarwal & Mital, 1976).
Physical Properties Analysis
The physical properties of N-[2-(4-methoxyphenyl)ethyl]-2-(1-naphthyloxy)acetamide and related compounds have been explored in several studies. For example, research on salidroside analogs, which share structural similarities, has shed light on their solubility, crystallinity, and thermal stability, offering insights into the physical characteristics of N-[2-(4-methoxyphenyl)ethyl]-2-(1-naphthyloxy)acetamide derivatives (Yu et al., 2018).
Chemical Properties Analysis
The chemical properties of these compounds, such as reactivity towards different chemical agents and stability under various conditions, have been extensively studied. The investigation of the solvent dependence of intramolecular charge-transfer in N-substituted 1,8-naphthalimide derivatives has provided valuable information on the chemical behavior and potential applications of these compounds (Martin, Weigand, & Pardo, 1996).
properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-naphthalen-1-yloxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-24-18-11-9-16(10-12-18)13-14-22-21(23)15-25-20-8-4-6-17-5-2-3-7-19(17)20/h2-12H,13-15H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKXMVWYDKNTOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)COC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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